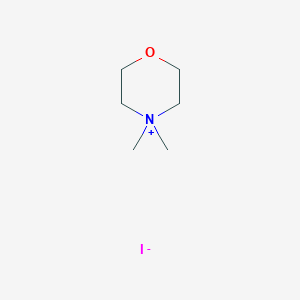

![molecular formula C23H31N3OS B6318858 N-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-N'-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]thiourea, 98%, (99% ee) CAS No. 1046493-36-0](/img/structure/B6318858.png)

N-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-N'-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]thiourea, 98%, (99% ee)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

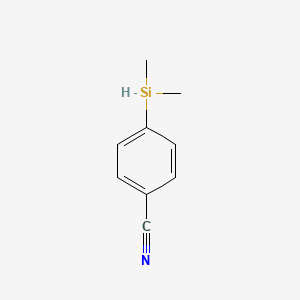

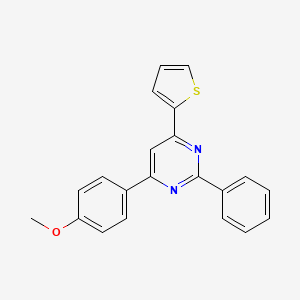

N-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-N’-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]thiourea is a chemical compound with the molecular formula C23H31N3OS . It is also known by its catalog number GF06359 .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a cyclohexyl group, a dimethylamino group, a thiourea group, and a diphenylethyl group . The stereochemistry is specified as (1R,2R) for the cyclohexyl group and (1R,2S) for the diphenylethyl group .Aplicaciones Científicas De Investigación

Chiral Superbases Synthesis : Modified guanidines, which include compounds structurally similar to the specified chemical, have been explored for their potential as new chiral superbases. These studies have led to the development of novel methods for preparing cyclohexane-fused 2-iminoimidazolidines and related guanidines from protected thiourea intermediates, demonstrating the versatility of these compounds in synthesizing complex chiral structures (Isobe et al., 2000).

Catalytic Activity in Organic Synthesis : Research on palladium(II) complexes involving similar chiral 1,2-diiminophosphoranes has been conducted. These complexes are synthesized using derivatives of 1,2-diaminocyclohexane and have shown notable catalytic activity in organic synthesis processes, indicating the potential utility of the specified compound in catalysis (Sauthier et al., 2000).

Chiral Solvating Agents for NMR Spectroscopy : Thiourea derivatives have been evaluated as chiral solvating agents (CSAs) for the enantiodiscrimination of derivatized amino acids in nuclear magnetic resonance (NMR) spectroscopy. This research highlights the role of such compounds in enhancing the accuracy and efficiency of spectroscopic analyses in chemistry (Recchimurzo et al., 2020).

Muscarinic Receptor Subtypes Inhibition : Certain stereoisomers related to the mentioned compound have been studied for their selective inhibition of muscarinic receptor subtypes. This research can be foundational for developing new drugs targeting specific subtypes of muscarinic receptors for various therapeutic applications (Barbier et al., 1995).

Crystal Structure Analysis : Research into the crystal structures of N,N'-bis(2-dialkylaminophenyl)thioureas, compounds structurally related to the specified chemical, has been conducted. This involves studying their intramolecular hydrogen bonds and other structural properties, contributing to a deeper understanding of such complex molecules (Lee, 2023).

Safety and Hazards

Propiedades

IUPAC Name |

1-[(1R,2R)-2-(dimethylamino)cyclohexyl]-3-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N3OS/c1-26(2)20-16-10-9-15-19(20)24-23(28)25-21(17-11-5-3-6-12-17)22(27)18-13-7-4-8-14-18/h3-8,11-14,19-22,27H,9-10,15-16H2,1-2H3,(H2,24,25,28)/t19-,20-,21-,22+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIOUFBCQNRENED-YSFYHYPLSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCCCC1NC(=S)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@@H]1CCCC[C@H]1NC(=S)N[C@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

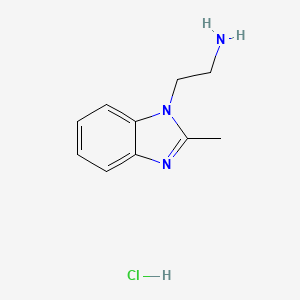

![t-Butyl N-[(1S,4R,6R)-2-aminospiro[3.3]heptan-7-yl]carbamate](/img/structure/B6318785.png)

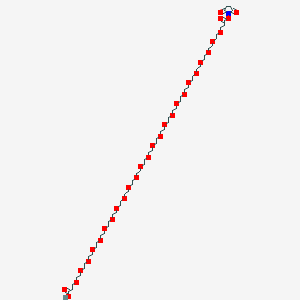

![3-(1H-Pyrrolo[2,3-c]pyridin-1-yl)isoquinoline](/img/structure/B6318799.png)

![3-Amino-N-[3-(aminosulfonyl)phenyl]-4-hydroxy-benzenesulfonamide](/img/structure/B6318807.png)